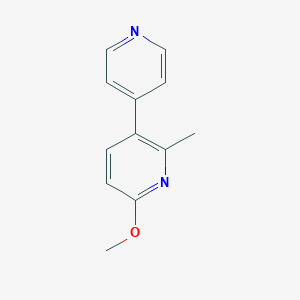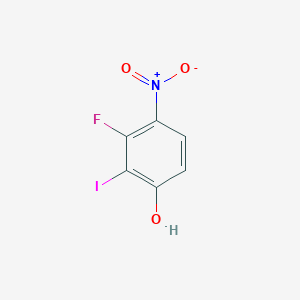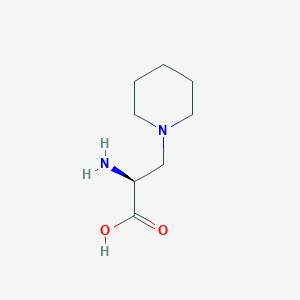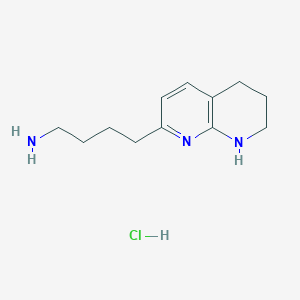
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is a chemical compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using hydrogenation methods.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of saturated amines .
Wissenschaftliche Forschungsanwendungen
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
Wirkmechanismus
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibacterial agent.
1,8-Naphthyridine Derivatives: Various derivatives are explored for their biological activities and applications in materials science.
Uniqueness: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is unique due to its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
Eigenschaften
Molekularformel |
C12H20ClN3 |
|---|---|
Molekulargewicht |
241.76 g/mol |
IUPAC-Name |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11;/h6-7H,1-5,8-9,13H2,(H,14,15);1H |
InChI-Schlüssel |
SDKGGAREEUSWEP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


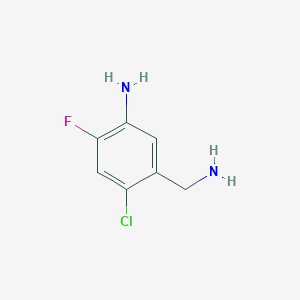

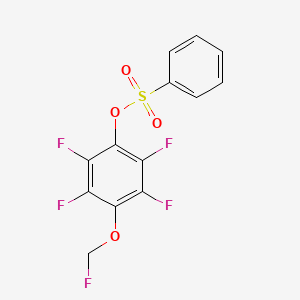

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
